
3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a 3-chloro-4-methoxyphenyl ring and an N-(2-ethoxyphenyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide can be achieved through a multi-step process. One common method involves the following steps:
Preparation of 3-chloro-4-methoxybenzaldehyde: This can be synthesized from 3-chloro-4-methoxytoluene through oxidation using reagents such as potassium permanganate.
Formation of 3-chloro-4-methoxyphenylacetic acid: The aldehyde is then converted to the corresponding phenylacetic acid via a Grignard reaction followed by hydrolysis.
Amidation: The phenylacetic acid is then reacted with 2-ethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxy-3-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide.
Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamine.
Substitution: Formation of 3-(3-azido-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide or 3-(3-thio-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethoxyphenyl)propanamide
- 3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide
Uniqueness
3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
853314-78-0 |
|---|---|
Molekularformel |
C18H20ClNO3 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C18H20ClNO3/c1-3-23-17-7-5-4-6-15(17)20-18(21)11-9-13-8-10-16(22-2)14(19)12-13/h4-8,10,12H,3,9,11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
YWPQLCHNBZDCRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=CC(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


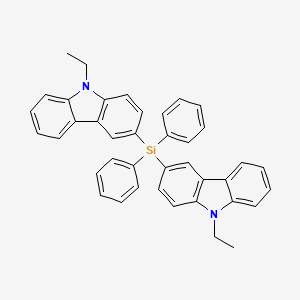
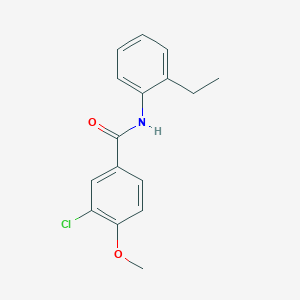




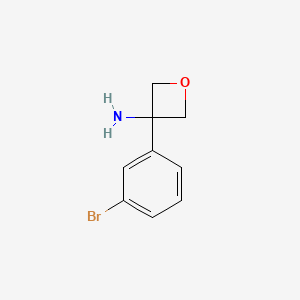
![N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B11945456.png)

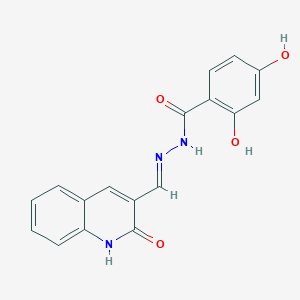

![2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-](/img/structure/B11945483.png)
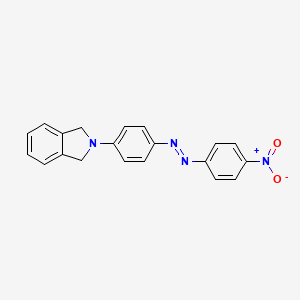
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
